Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate
Description
Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a cyclohexylamino group at the 3-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Properties
Molecular Formula |
C16H30N2O2 |
|---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-7-10-14(12-18)17-13-8-5-4-6-9-13/h13-14,17H,4-12H2,1-3H3 |
InChI Key |
ZXCOFYZBOCNPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxypyridine as the starting material.
Reduction: The 3-hydroxypyridine is reduced to 3-hydroxy piperidine using sodium borohydride in an alkaline solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with controlled conditions to ensure consistency and efficiency. The use of continuous flow reactors and immobilized enzymes can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include N-oxides, deprotected amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then interact with biological targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
1-Boc-3-hydroxypiperidine: This compound has a hydroxyl group at the 3-position instead of a cyclohexylamino group.
1-Boc-3-piperidone: This compound has a carbonyl group at the 3-position and is used as a precursor for the synthesis of various piperidine derivatives.
3-amino-1-Boc-piperidine: This compound has an amino group at the 3-position and is used in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its cyclohexylamino group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
